Dazoxiben hydrochloride

Übersicht

Beschreibung

Dazoxiben is an antithrombotic agent is a drug that reduces the formation of blood clots.

Wirkmechanismus

Target of Action

Dazoxiben hydrochloride primarily targets Thromboxane-A synthase . Thromboxane-A synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane, a type of eicosanoid that has vasoconstrictor properties and promotes platelet aggregation .

Mode of Action

This compound acts as an inhibitor of Thromboxane-A synthase . By inhibiting this enzyme, this compound prevents the synthesis of thromboxane, thereby reducing vasoconstriction and platelet aggregation .

Biochemical Pathways

It is known that the compound’s inhibition of thromboxane-a synthase disrupts the production of thromboxane, which is a key player in the regulation of blood flow and clot formation .

Result of Action

The inhibition of Thromboxane-A synthase by this compound leads to a decrease in thromboxane production. This results in reduced vasoconstriction and platelet aggregation, which can have significant effects at the molecular and cellular levels . For instance, this compound has shown a significant clinical improvement in patients with Raynaud’s syndrome .

Biochemische Analyse

Biochemical Properties

Dazoxiben hydrochloride plays a crucial role in biochemical reactions by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction. This compound interacts with thromboxane synthase by binding to its active site, preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of thromboxane A2, which plays a role in cell signaling pathways related to platelet aggregation and vasoconstriction. This inhibition leads to reduced platelet aggregation and vasoconstriction, which can be beneficial in conditions like Raynaud’s syndrome and coronary heart disease. Additionally, this compound can impact gene expression and cellular metabolism by altering the levels of thromboxane A2 and other related molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of thromboxane synthase. By binding to the active site of thromboxane synthase, this compound prevents the conversion of prostaglandin H2 to thromboxane A2. This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. Additionally, this compound may influence gene expression by altering the levels of thromboxane A2 and other related molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable and maintains its inhibitory effects on thromboxane synthase over extended periods. Its long-term effects on cellular function may vary depending on the specific conditions and experimental setups. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction. Higher doses may lead to toxic or adverse effects, such as prolonged bleeding times and increased risk of hemorrhage. It is important to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of thromboxane synthase. It interacts with enzymes and cofactors involved in the production of thromboxane A2, such as prostaglandin H2. By inhibiting thromboxane synthase, this compound reduces the levels of thromboxane A2 and alters the metabolic flux of related molecules. This inhibition can lead to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of this compound within cells and tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in cellular compartments where thromboxane synthase is present, such as the endoplasmic reticulum and other membrane-bound organelles. The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles, ensuring its effective inhibition of thromboxane synthase and related biochemical processes .

Biologische Aktivität

Dazoxiben hydrochloride, a potent thromboxane synthetase inhibitor, has been the focus of various studies due to its significant biological activities, particularly in the context of vascular health and platelet aggregation. This article explores its mechanisms of action, clinical applications, and relevant research findings.

Dazoxiben functions primarily by inhibiting thromboxane A2 (TXA2) synthesis, a potent vasoconstrictor and inducer of platelet aggregation. By blocking the conversion of prostaglandin H2 (PGH2) to TXA2, it enhances the production of prostacyclin (PGI2), a potent vasodilator. This dual action results in reduced vasoconstriction and platelet aggregation, making it a valuable compound in managing conditions characterized by excessive vasoconstriction and thrombosis.

Raynaud's Syndrome

One of the most notable clinical applications of dazoxiben is in the treatment of Raynaud's syndrome. A double-blind trial involving 20 patients demonstrated significant clinical improvement in symptoms after six weeks of treatment with dazoxiben compared to placebo. Key findings from this study include:

- Dosage : Patients received 400 mg/day.

- Assessment : Clinical symptoms and hand temperature measurements were used for evaluation.

- Results : Seven out of eleven patients treated with dazoxiben reported marked symptom improvement, while only one out of nine in the control group showed similar benefits .

Effects on Platelet Aggregation

Research indicates that dazoxiben reduces collagen-induced platelet aggregation but is less effective than aspirin (ASA). While ASA completely abolishes secondary ADP-induced aggregation, dazoxiben shows a partial effect, highlighting its role as an adjunct therapy in managing thrombotic conditions .

Study on Vasoconstriction

In a study evaluating the effects of dazoxiben on forearm vasoconstriction induced by cold stimulation, it was found that:

- Vasodilation : Dazoxiben abolished both arterial and venous vasoconstriction.

- Prostacyclin Production : It significantly increased the synthesis of 6-keto-PGF1α, an indicator of prostacyclin production, which was reduced in the presence of aspirin .

Data Tables

The following tables summarize key findings from clinical trials and studies involving dazoxiben:

| Study Parameter | Control Group | Dazoxiben Group | Significance (p-value) |

|---|---|---|---|

| Hand Temperature (°C) | 159 ± 73 | 113 ± 57 | <0.01 |

| Plasma TXB2 Levels (pg/ml) | 122 ± 57 | 90 ± 20 | <0.01 |

| Side Effects (n) | 1 | 2 | Not significant |

Side Effects Observed

The side effects reported during trials were minimal and included:

Wissenschaftliche Forschungsanwendungen

Treatment of Raynaud's Syndrome

Overview

Raynaud's syndrome is a condition that causes episodes of reduced blood flow to the fingers and toes, leading to pallor and discomfort. Dazoxiben has been evaluated for its efficacy in this condition due to its ability to inhibit thromboxane A2 production, which is known to contribute to vasoconstriction.

Clinical Trials

A double-blind trial involving twenty patients with severe Raynaud's syndrome assessed the effects of dazoxiben at a dosage of 400 mg per day over six weeks. The study found significant clinical improvements in symptoms, as measured by hand temperature and patient-reported outcomes. Notably, plasma thromboxane B2 levels were reduced, indicating the drug's mechanism of action . However, subsequent studies indicated mixed results regarding its efficacy, suggesting that while initial findings were promising, further research is needed to confirm long-term benefits .

Antiplatelet Effects

Mechanism of Action

Dazoxiben functions primarily as a thromboxane synthetase inhibitor, which reduces thromboxane A2 synthesis—a potent vasoconstrictor and platelet aggregator. This property positions it as a candidate for preventing thrombotic events.

Research Findings

In comparative studies, dazoxiben demonstrated a reduction in collagen-induced platelet aggregation but was less effective than acetylsalicylic acid (aspirin). While both drugs prolonged bleeding time, dazoxiben did not significantly alter plasma levels of thromboxane B2 after administration . This suggests that although dazoxiben has antiplatelet properties, its clinical utility may be limited compared to established therapies like aspirin.

Other Investigated Conditions

Dazoxiben has also been explored for various other medical conditions:

- Sepsis : Initial studies suggested potential benefits in managing sepsis due to its effects on platelet function and vascular tone.

- Adult Respiratory Distress Syndrome : The compound was evaluated for its role in modulating inflammatory responses.

- Stable Angina : Research into its effects on coronary circulation and platelet aggregation has been conducted but lacks conclusive evidence .

Case Studies and Clinical Insights

Eigenschaften

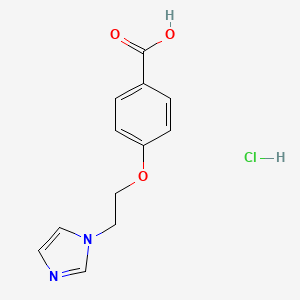

IUPAC Name |

4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKDFUXBDJPRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78218-09-4 (Parent) | |

| Record name | Dazoxiben hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40225215 | |

| Record name | Dazoxiben hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74226-22-5 | |

| Record name | Dazoxiben hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazoxiben hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoxiben hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOXIBEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.